![molecular formula C13H14N4O B2653272 N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide CAS No. 2411252-04-3](/img/structure/B2653272.png)
N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Compounds with similar structures to “N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide” are often used as building blocks for organic synthesis and medicinal chemistry . They can be used in the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
While the specific synthesis process for “N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide” is not available, similar compounds are often synthesized via various methods. For instance, one method involves ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of similar compounds often involves various functional groups, including amine, amide, and pyrimidine . These groups can form hydrogen bonds, contributing to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the displacement of a halogen atom by a pyridine ring nitrogen . This can lead to the formation of various intermediates, which can then undergo further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, one similar compound has a boiling point of 507.3±50.0 °C and a density of 1.254±0.06 g/cm3 .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(1-methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-3-12(18)15-8-10-9-17(2)16-13(10)11-6-4-5-7-14-11/h3-7,9H,1,8H2,2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBLPXLJYNWYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=N2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2653189.png)
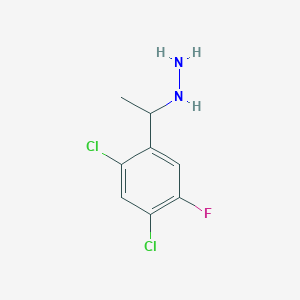
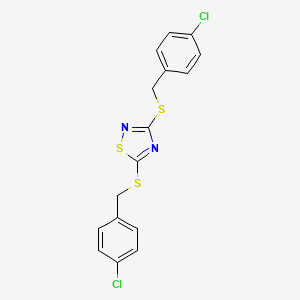
![Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2653198.png)

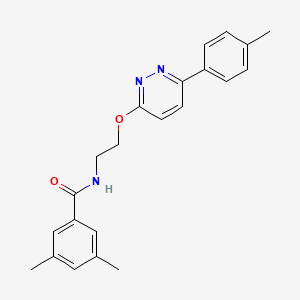
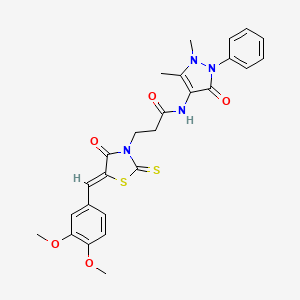
![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2653205.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2653206.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2653207.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide](/img/structure/B2653208.png)
![(2Z)-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2653210.png)
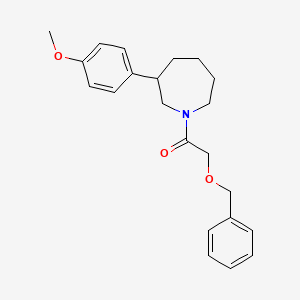
![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2653212.png)